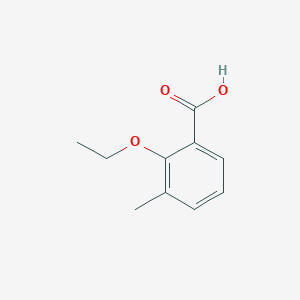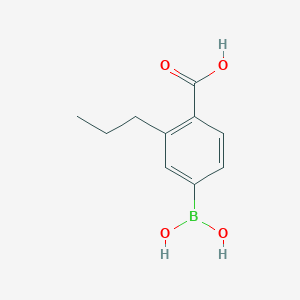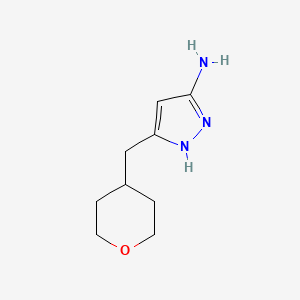
3-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of tetrahydropyran derivatives with pyrazole precursors. One common method includes the use of cerium ammonium nitrate to facilitate the reaction of 1,4- and 1,5-diols with pyrazole derivatives . This reaction is carried out at room temperature and yields the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts such as platinum or lanthanide triflates can be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydropyran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole or tetrahydropyran derivatives.
Scientific Research Applications
5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran derivatives: Compounds like tetrahydropyran itself or its substituted derivatives.
Pyrazole derivatives: Compounds such as 1H-pyrazole-3-amine or its substituted analogs.
Uniqueness
5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of the tetrahydropyran and pyrazole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-(oxan-4-ylmethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c10-9-6-8(11-12-9)5-7-1-3-13-4-2-7/h6-7H,1-5H2,(H3,10,11,12) |
InChI Key |
XOZPXVWXFBGNEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


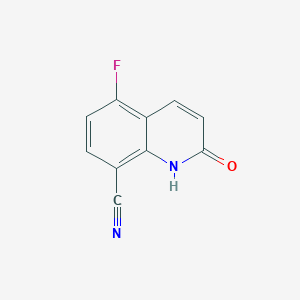
![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)
![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)

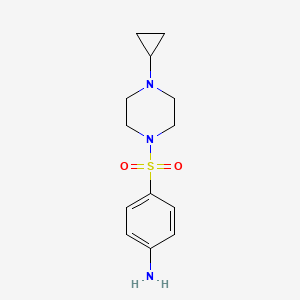
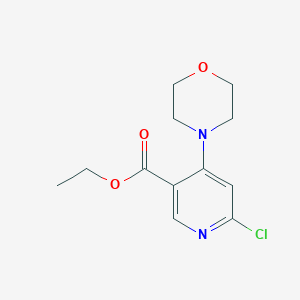
![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)

![3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol](/img/structure/B13988555.png)

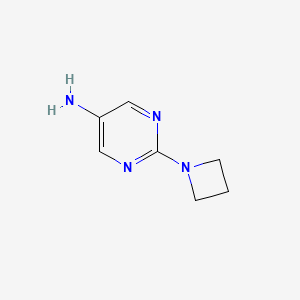
![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)
